molecular formula C9H10IN B6156006 5-iodo-1,2,3,4-tetrahydroquinoline CAS No. 939758-73-3

5-iodo-1,2,3,4-tetrahydroquinoline

Cat. No.: B6156006
CAS No.: 939758-73-3
M. Wt: 259.1
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Description

5-Iodo-1,2,3,4-tetrahydroquinoline (CAS 939758-73-3) is a halogenated heterocyclic building block of significant value in organic and medicinal chemistry research. Its core structure serves as a versatile precursor in the synthesis of more complex 1,2,3,4-tetrahydroquinoline derivatives, which are privileged scaffolds found in numerous biologically active compounds and pharmaceuticals . This compound is particularly useful in metal-catalyzed cross-coupling reactions, where the iodine substituent enables efficient functionalization of the core structure. The tetrahydroquinoline motif is prevalent in compounds with diverse pharmacological activities, including anticancer agents , and has been utilized in the development of targeted molecular imaging agents, such as ligands for the G protein-coupled estrogen receptor GPR30 . Furthermore, the 1,2,3,4-tetrahydroquinoline structure is a key intermediate in innovative synthetic methodologies, exemplified by its formation through molecular iodine-catalyzed domino reactions between anilines and cyclic enol ethers . Offered with a purity of 95%, this product is intended for research applications in a laboratory setting. It is supplied with the following identifier: ENAH961CDCD8. This chemical is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

939758-73-3

Molecular Formula

C9H10IN

Molecular Weight

259.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Iodo 1,2,3,4 Tetrahydroquinoline and Its Analogs

Direct Iodination Approaches

Direct iodination of 1,2,3,4-tetrahydroquinoline (B108954) offers a straightforward route to introduce an iodine atom onto the aromatic ring. The success of this approach hinges on controlling the regioselectivity of the reaction to favor substitution at the desired C5-position.

Regioselective Iodination of 1,2,3,4-Tetrahydroquinoline Derivatives

The regioselectivity of iodination on the 1,2,3,4-tetrahydroquinoline ring is highly dependent on the reaction conditions and the nature of the iodinating agent. The nitrogen atom in the heterocyclic ring is an activating group, directing electrophilic substitution to the ortho and para positions (C5 and C7). Achieving selectivity for the C5 position often requires careful selection of reagents and conditions to overcome the inherent electronic preference for the C7 position.

Studies have shown that direct iodination of quinolines can be achieved under metal-free conditions, with some methods suggesting a radical-mediated pathway. nih.gov For instance, the use of molecular iodine has been explored for the C3 iodination of quinolines, highlighting the potential for regiocontrol. nih.govrsc.org In the context of tetrahydroquinolines, the electronic and steric effects of N-protecting groups can significantly influence the position of iodination. For example, in the nitration of tetrahydroquinoline, the use of different protecting groups on the nitrogen atom has been shown to direct the substitution to various positions on the aromatic ring. researchgate.net

Iron(III)-catalyzed iodination using N-iodosuccinimide (NIS) has been developed for the highly regioselective iodination of a variety of arenes, including those with activating groups. acs.org This method, which utilizes a powerful Lewis acid generated in situ, allows for efficient iodination under mild conditions and demonstrates high regioselectivity, which could be applicable to the synthesis of 5-iodo-1,2,3,4-tetrahydroquinoline. acs.org

Table 1: Reagents for Regioselective Iodination
Reagent/Catalyst SystemSubstrate TypeKey Features
Molecular Iodine (I₂)QuinolinesMetal-free, potential for C3-selectivity. nih.govrsc.org
Iron(III) Chloride / Triflimide-based Ionic Liquid / NISArenesHigh regioselectivity, mild conditions. acs.org
N-Iodosuccinimide (NIS) / Trifluoromethanesulfonic acidDeactivated AromaticsPowerful iodinating system for electron-poor substrates. wuxiapptec.com

Mechanistic Aspects of Electrophilic Aromatic Iodination in the Tetrahydroquinoline System

The mechanism of electrophilic aromatic iodination in the tetrahydroquinoline system follows the general principles of electrophilic aromatic substitution. The iodine electrophile, which can be generated from various sources, attacks the electron-rich aromatic ring of the tetrahydroquinoline. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic ring, particularly at the ortho (C5) and para (C7) positions, making them susceptible to electrophilic attack.

The reaction proceeds through the formation of a Wheland intermediate, a resonance-stabilized carbocation. The stability of this intermediate determines the regioselectivity of the reaction. For N-unprotected tetrahydroquinoline under acidic conditions, protonation of the nitrogen atom deactivates the ring, making iodination more difficult. However, with N-protected derivatives, the electronic nature of the protecting group can modulate the reactivity and regioselectivity.

The choice of the iodinating agent is crucial. Reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis or Brønsted acid are commonly employed. wuxiapptec.comresearchgate.net The acid serves to activate the iodinating agent, generating a more potent electrophile. For instance, trifluoromethanesulfonic acid can react with NIS to generate a highly electrophilic iodine(I) species. wuxiapptec.com The energy gap between the highest occupied molecular orbital (HOMO) of the tetrahydroquinoline and the lowest unoccupied molecular orbital (LUMO) of the iodinating reagent can be used to predict the feasibility and outcome of the reaction. wuxiapptec.com

Cyclization Reactions Incorporating Iodine Moieties

An alternative strategy for synthesizing iodinated tetrahydroquinolines involves constructing the heterocyclic ring from precursors that already contain an iodine atom. This approach can offer better control over the position of the iodine substituent.

Pictet-Spengler Cyclization Variants for Tetrahydroisoquinoline Scaffolds

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. name-reaction.comwikipedia.orgnih.gov It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. name-reaction.comwikipedia.org To synthesize an iodinated tetrahydroisoquinoline via this route, one would start with an appropriately iodinated β-phenylethylamine. The acid-catalyzed cyclization then proceeds to form the desired iodinated tetrahydroisoquinoline scaffold.

The reaction conditions for the Pictet-Spengler reaction can vary, with some variants employing strong acids and heat, while others proceed under milder conditions. wikipedia.org The use of Lewis acids or even organocatalysts has expanded the scope and applicability of this reaction. thieme-connect.com The diastereoselectivity of the Pictet-Spengler reaction can also be controlled, leading to the synthesis of chiral tetrahydroisoquinolines. nih.gov

Povarov Reaction and its Utility in Synthesizing Halogenated Tetrahydroquinolines

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene, providing access to tetrahydroquinolines. nih.govwikipedia.org This multicomponent reaction can be utilized to synthesize halogenated tetrahydroquinolines by using a halogen-substituted aniline (B41778) as one of the starting materials. sci-rad.com The reaction is typically catalyzed by a Lewis acid, which activates the imine for the cycloaddition. wikipedia.orgsci-rad.com

Recent developments have expanded the scope of the Povarov reaction, including the use of mechanochemical conditions and various catalysts to improve yields and diastereoselectivities. nih.gov Vinylogous Povarov reactions allow for the synthesis of tetrahydroquinolines with olefinic substituents. nih.gov The reaction mechanism is believed to be stepwise, involving the formation of an intermediate that undergoes electrophilic aromatic substitution. wikipedia.org

Table 2: Comparison of Cyclization Reactions
ReactionKey ReactantsCatalystProduct
Pictet-Spenglerβ-arylethylamine, Aldehyde/KetoneAcid (Brønsted or Lewis)Tetrahydroisoquinoline name-reaction.comwikipedia.org
PovarovAromatic imine, AlkeneLewis AcidTetrahydroquinoline nih.govwikipedia.org

Radical Cyclization Strategies

Radical cyclization reactions offer another avenue for the synthesis of tetrahydroquinoline scaffolds. nih.gov These methods often involve the generation of a nitrogen-centered radical which then undergoes an intramolecular C-H amination. nih.gov For instance, aminium radicals can be generated from suitable precursors and can cyclize onto an aromatic ring to form the tetrahydroquinoline core. nih.gov

Photoredox catalysis has become a popular method for generating these radical intermediates under mild conditions. nih.gov The starting materials for such cyclizations are typically arylpropylamine derivatives with a suitable activating group on the nitrogen. nih.gov The regioselectivity of the cyclization can be influenced by substituents on the aromatic ring. While direct examples of synthesizing this compound via radical cyclization are less common in the provided results, the general methodology holds promise for accessing such halogenated derivatives by using an iodinated arylpropylamine precursor. Recent studies have demonstrated the diastereoselective radical cyclization of imines and olefins to access 1,2,3,4-tetrahydroquinoline scaffolds. nih.gov

Reduction of Iodoquinolines and Related Precursors

The conversion of iodoquinolines to their tetrahydro derivatives is a key synthetic transformation. This is predominantly achieved through catalytic hydrogenation, with both homogeneous and heterogeneous systems being employed. Additionally, metal-free reduction strategies are emerging as a viable alternative.

Catalytic hydrogenation stands as a direct and efficient method for the synthesis of this compound from 5-iodoquinoline (B175257). This process involves the addition of hydrogen across the pyridine (B92270) ring of the quinoline (B57606) core, a transformation that can be catalyzed by a variety of metal complexes, operating either in a homogeneous or heterogeneous phase.

Homogeneous catalysis for the hydrogenation of quinolines utilizes soluble transition-metal complexes, which often allow for milder reaction conditions and higher selectivity. Various catalysts based on rhodium, ruthenium, iridium, and tungsten have been developed for the hydrogenation of the quinoline scaffold. nih.govdicp.ac.cnresearchgate.net For instance, a bench-stable tungsten-based pre-catalyst, [WCl(η⁵-Cp)(CO)₃], has been shown to be effective for the hydrogenation of a range of quinoline derivatives to their corresponding 1,2,3,4-tetrahydroquinolines. jku.atjku.at The catalytic activity of this system is enhanced by the presence of a Lewis acid. jku.at

While the direct homogeneous hydrogenation of 5-iodoquinoline is not extensively detailed in the provided literature, the general applicability of these catalysts to substituted quinolines suggests their potential for this specific transformation. The key challenge in the hydrogenation of halogenated quinolines is preventing the cleavage of the carbon-halogen bond (hydrodehalogenation). The choice of catalyst, ligand, and reaction conditions is crucial for achieving the desired chemoselectivity.

Table 1: Examples of Homogeneous Catalysts for Quinoline Hydrogenation

Catalyst SystemSubstrateProductKey Features
[WCl(η⁵-Cp)(CO)₃] / Lewis AcidVarious Quinolines1,2,3,4-TetrahydroquinolinesBench-stable pre-catalyst, avoids expensive phosphine (B1218219) ligands. jku.atjku.at
[Ru(p-cymene)Cl₂]₂ / I₂Quinoline Derivatives1,2,3,4-TetrahydroquinolinesHigh reactivity, iodine as an important additive for efficiency. dicp.ac.cn
Cobalt-amido Cooperative Catalyst / H₃N·BH₃Quinolines1,2-DihydroquinolinesPartial transfer hydrogenation, chemoselective for the N=C bond. nih.gov

Heterogeneous catalysts are widely employed for the hydrogenation of quinolines due to their ease of separation and recyclability. A significant challenge in the hydrogenation of iodoquinolines is the propensity for hydrodeiodination, leading to the formation of the corresponding non-iodinated tetrahydroquinoline. Therefore, catalyst design is critical to achieve chemoselectivity, preserving the C-I bond while reducing the heterocyclic ring.

One notable success in this area is the use of rhenium sulfide (B99878) (Re₂S₇) supported on carbon as a catalyst for the selective hydrogenation of iodo- and bromoquinolines. This system has been successfully applied to the synthesis of this compound. In another approach, a granular cobalt catalyst, generated in situ from Co(OAc)₂·4H₂O and zinc powder in water, has been used for the hydrogenation of various quinoline derivatives. thieme-connect.comthieme-connect.com While effective for fluoro-substituted quinolines, this cobalt-based system showed significant hydrodehalogenation with chloro- and bromo-substituted substrates, highlighting the challenges in catalyst design for chemoselectivity with heavier halogens. thieme-connect.comthieme-connect.com

Table 2: Heterogeneous Catalysts for Hydrogenation of Halogenated Quinolines

CatalystSubstrateProductYieldKey Findings
Re₂S₇/C5-IodoquinolineThis compound~30%Demonstrates selective hydrogenation without C-I bond cleavage.
Co(OAc)₂·4H₂O / ZnChloro- and Bromo-quinolinesTetrahydroquinolines and dehalogenated byproducts51-79%Significant hydrodehalogenation observed. thieme-connect.comthieme-connect.com

The development of metal-free reduction methods is of growing interest in organic synthesis to avoid potential metal contamination in the final products. mdpi.comnih.gov For the reduction of nitro compounds to amines, a metal-free method utilizing trichlorosilane (B8805176) (HSiCl₃) in a continuous-flow system has been developed. beilstein-journals.org This approach has been successfully applied to both aromatic and aliphatic nitro derivatives, offering high yields and short reaction times. beilstein-journals.org While not directly demonstrated for the reduction of iodoquinolines, this methodology represents a plausible metal-free strategy that could be explored for the synthesis of this compound. The challenge would be to achieve selective reduction of the pyridine ring without affecting the iodo-substituent. Other metal-free approaches often rely on organocatalysis or the use of specific reducing agents. organic-chemistry.org

Catalytic Hydrogenation of 5-Iodoquinoline

Palladium-Catalyzed C-H Functionalization and Cyclization Pathways

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex heterocyclic structures, including tetrahydroquinolines. ub.edunih.govrsc.orgyoutube.com This strategy allows for the formation of C-C or C-heteroatom bonds directly from ubiquitous C-H bonds, offering a more atom- and step-economical approach compared to traditional methods that rely on pre-functionalized starting materials. rsc.orgnih.gov

The synthesis of tetrahydroquinolines via palladium-catalyzed C-H functionalization can be envisioned through several pathways. One approach involves the intramolecular cyclization of a suitably substituted aniline derivative. For instance, a one-pot synthesis of tetrahydroquinolines from cyclopropylanilines has been developed, which proceeds through a palladium(0)-catalyzed arylation of a secondary aliphatic C-H bond, followed by in situ reduction. rsc.org Another strategy involves the intermolecular coupling of an aniline with an appropriate partner, followed by cyclization. While direct synthesis of this compound through this method is not explicitly documented, the versatility of palladium catalysis suggests that precursors bearing an iodine substituent could potentially be employed in such synthetic schemes.

Stereoselective and Enantioselective Synthesis of Iodinated Tetrahydroquinolines

The synthesis of specific stereoisomers of iodinated tetrahydroquinolines is a significant challenge in medicinal and materials chemistry, where the three-dimensional arrangement of atoms can profoundly influence biological activity and material properties. Researchers have developed several strategies to control the stereochemistry during the formation of the tetrahydroquinoline core, particularly focusing on diastereoselective and enantioselective methods.

A notable advance in this area is the iodine-induced tandem cyclization of propargylic alcohols and amines, which provides a highly regioselective route to polysubstituted tetrahydroquinolines. nih.gov This method involves the reaction of an aniline with a propargyl alcohol in the presence of molecular iodine. The reaction proceeds through a presumed iodonium (B1229267) ion intermediate, which is then attacked intramolecularly by the nitrogen atom of the aniline. This cyclization is followed by a series of steps leading to the final iodinated tetrahydroquinoline product. The stereoselectivity of this reaction is influenced by the substitution pattern of the starting materials and the reaction conditions, often leading to the formation of specific diastereomers. nih.gov

While the iodine-induced cyclization offers a direct method for incorporating iodine into the tetrahydroquinoline ring system with some degree of stereocontrol, other enantioselective methods developed for non-iodinated analogs can be adapted for the synthesis of chiral iodinated tetrahydroquinolines. These strategies often rely on the use of chiral catalysts or auxiliaries to induce asymmetry.

One such general approach is the asymmetric hydrogenation of a quinoline precursor. nih.gov For instance, o-nitrocinnamyl substrates, which can be prepared from o-nitroaryl iodides, can undergo highly enantioselective rhodium-catalyzed asymmetric hydrogenation (with enantiomeric excesses often exceeding 98%) to produce chiral intermediates that are then converted to tetrahydroquinoline derivatives. researchgate.net By starting with an appropriately substituted o-nitroaryl iodide, this method could be adapted for the synthesis of enantioenriched iodinated tetrahydroquinolines.

Another powerful strategy is the use of chiral phosphoric acids as catalysts. These catalysts have been successfully employed in the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones through a dehydrative cyclization followed by an asymmetric reduction with a Hantzsch ester. organic-chemistry.org This methodology has demonstrated excellent yields and high enantioselectivities. The application of this protocol to substrates bearing an iodine atom on the aniline ring is a feasible route to chiral iodinated tetrahydroquinolines.

The following table summarizes some key aspects of stereoselective approaches relevant to the synthesis of iodinated tetrahydroquinolines:

MethodologyKey FeaturesPotential for Iodinated Analogs
Iodine-Induced Tandem Cyclization Direct incorporation of iodine; High regioselectivity; Diastereoselective. nih.govDirectly applicable for the synthesis of various polysubstituted iodinated tetrahydroquinolines.
Asymmetric Hydrogenation High enantioselectivity (>98% ee); Utilizes chiral rhodium catalysts. nih.govresearchgate.netApplicable by using iodinated o-nitrocinnamyl precursors.
Chiral Phosphoric Acid Catalysis Employs a metal-free chiral catalyst; High enantioselectivity. organic-chemistry.orgAdaptable by using iodinated 2-aminochalcone substrates.

These methodologies underscore the progress in achieving stereocontrol in the synthesis of complex tetrahydroquinolines. The direct iodine-induced cyclization stands out as a particularly efficient method for accessing iodinated derivatives, while the adaptation of established enantioselective techniques offers a versatile platform for the synthesis of specific chiral isomers of compounds like this compound.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound and its analogs is crucial for developing environmentally benign and sustainable chemical processes. Key areas of focus include the use of greener catalysts, atom economy, and the selection of environmentally friendly reaction media.

Iodine as a Green Catalyst:

Traditionally, many organic transformations rely on transition metal catalysts, which can be toxic and expensive. Molecular iodine has emerged as a greener alternative, being less toxic and more abundant. researchgate.netscilit.com Iodine can catalyze a variety of reactions, including cyclizations, under mild conditions. organic-chemistry.org In the context of synthesizing iodinated tetrahydroquinolines, the use of iodine not only as a reactant to form the C-I bond but also as a catalyst for the cyclization step itself represents an inherently green approach. nih.govacs.org For instance, catalytic systems involving iodine can be designed to use environmentally benign oxidants like hydrogen peroxide, producing water as the only byproduct. acs.org

Atom Economy:

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. youtube.com Reactions with high atom economy are inherently less wasteful. Addition and cyclization reactions are often highly atom-economical. The iodine-induced tandem cyclization for the synthesis of tetrahydroquinolines is a good example of a reaction with potentially high atom economy, as a significant portion of the atoms from the starting materials are incorporated into the product. nih.gov Designing synthetic routes that maximize atom economy, such as domino reactions where multiple bond-forming events occur in a single step, is a key consideration for the green synthesis of this compound. nih.gov

Green Solvents and Recyclable Catalysts:

The choice of solvent is another critical factor in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, flammable, and toxic. The development of syntheses that utilize greener solvents such as water, supercritical fluids, or ionic liquids is a major goal of green chemistry. For the synthesis of tetrahydroquinolines, methods using water or recyclable ionic liquids as the reaction medium have been reported. researchgate.net

Furthermore, the development of recyclable catalytic systems can significantly reduce waste and cost. Heterogeneous catalysts, such as metal oxides supported on materials like graphene, have been developed for the synthesis and modification of tetrahydroquinolines. researchgate.net These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. While not yet specifically reported for this compound, the application of such recyclable catalysts is a promising avenue for the green production of this compound.

The following table summarizes key green chemistry considerations for the synthesis of iodinated tetrahydroquinolines:

Green Chemistry PrincipleApplication in Tetrahydroquinoline Synthesis
Greener Catalysts Use of molecular iodine as a less toxic alternative to transition metals. researchgate.netscilit.com
Atom Economy Designing routes with high atom efficiency, such as tandem or domino cyclization reactions. nih.govyoutube.comnih.gov
Green Solvents Utilizing environmentally benign solvents like water or recyclable ionic liquids. researchgate.net
Recyclable Catalysts Employing heterogeneous catalysts that can be easily recovered and reused. researchgate.net

By focusing on these principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.

Chemical Reactivity and Functionalization of 5 Iodo 1,2,3,4 Tetrahydroquinoline

Reactivity at the Iodine Moiety

The carbon-iodine (C-I) bond on the benzene (B151609) ring of the molecule is a key site for functionalization. The iodine atom can be replaced or engaged in various interactions to build more complex molecular architectures.

The C-I bond in 5-iodo-1,2,3,4-tetrahydroquinoline is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. fiveable.me These reactions have revolutionized organic synthesis, enabling the construction of complex molecules under relatively mild conditions. fishersci.co.uk The general catalytic cycle for these transformations involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira reactions) or migratory insertion (for the Heck reaction), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Suzuki Reaction : This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. fishersci.co.ukwikipedia.org The Suzuki reaction is widely used for creating biaryl structures. libretexts.org The base is crucial as it activates the organoboron species, facilitating the transmetalation step. organic-chemistry.org

Sonogashira Reaction : The Sonogashira coupling involves the reaction of the aryl iodide with a terminal alkyne. gold-chemistry.orgwikipedia.org This process is typically co-catalyzed by palladium and copper(I) salts and requires a base. libretexts.org It is a highly reliable method for the synthesis of aryl alkynes. organic-chemistry.org

Heck Reaction : In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a valuable tool for the vinylation of aryl halides, forming a new carbon-carbon bond at an sp²-hybridized carbon of the alkene. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerTypical Catalyst SystemTypical Base
SuzukiBoronic Acid / Ester (R-B(OH)₂)Pd(PPh₃)₄, Pd(OAc)₂Na₂CO₃, K₂CO₃, K₃PO₄
SonogashiraTerminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂, CuIEt₃N, Piperidine
HeckAlkene (CH₂=CHR)Pd(OAc)₂, Pd/CEt₃N, K₂CO₃

Direct nucleophilic substitution of the iodine atom on the aromatic ring of this compound is generally challenging under standard SN1 or SN2 conditions. The sp²-hybridized carbon of the aryl-iodide bond and the electron-rich nature of the benzene ring hinder the backside attack required for an SN2 mechanism. While such substitutions can occur under harsh conditions or via alternative mechanisms like the SNAr pathway, the latter typically requires the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this molecule. Consequently, direct nucleophilic displacement of the iodide is a less common strategy for functionalization compared to the highly efficient transition-metal-catalyzed methods.

The iodine atom in this compound can participate in halogen bonding. A halogen bond is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). mdpi.com This attraction arises from an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-I bond. chemrxiv.org

This electrophilic region can form attractive interactions with a variety of halogen bond acceptors, such as lone pairs on oxygen, nitrogen, or sulfur atoms, or even π-electron systems. researchgate.net These interactions are highly directional and can influence molecular conformation, crystal packing, and supramolecular assembly. By engaging the iodine atom in a halogen bond, its electronic properties can be perturbed, potentially influencing its reactivity in other chemical transformations. For instance, interaction with a Lewis base could enhance the polarization of the C-I bond, making the carbon atom more susceptible to attack or facilitating the oxidative addition step in catalytic cycles.

Table 2: Examples of Halogen Bond Donors and Acceptors

ComponentRoleExamples
C-I (as in this compound)Halogen Bond DonorIodoalkynes, Iodofluorobenzenes
Lewis BasesHalogen Bond AcceptorPyridine (B92270), Carbonyl Oxygen, Sulfides, Halide Anions (I⁻, Br⁻)

Functionalization at the Nitrogen Atom

The secondary amine (N-H) group within the heterocyclic ring is a nucleophilic center, providing a straightforward handle for various functionalization reactions.

The nitrogen atom of the tetrahydroquinoline ring can be readily modified through N-alkylation and N-acylation reactions. These are standard transformations for secondary amines and proceed via nucleophilic attack of the nitrogen lone pair on an electrophilic carbon atom.

N-Alkylation : This involves the reaction of this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), in the presence of a base. The base (e.g., potassium carbonate, triethylamine) deprotonates the nitrogen, enhancing its nucleophilicity and facilitating the substitution reaction to form a new C-N bond.

N-Acylation : This reaction introduces an acyl group (R-C=O) onto the nitrogen atom. It is typically achieved by treating the tetrahydroquinoline with an acylating agent like an acyl chloride or an acid anhydride. A base is often used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This transformation converts the secondary amine into a more stable, neutral amide derivative.

Through N-alkylation and N-acylation, a diverse library of N-substituted this compound derivatives can be synthesized. nih.govresearchgate.net The choice of the alkylating or acylating agent determines the nature of the substituent attached to the nitrogen atom. This versatility allows for the systematic modification of the molecule's properties. For example, introducing different alkyl or acyl groups can alter steric hindrance around the nitrogen, lipophilicity, and hydrogen bonding capabilities. These modifications are fundamental in fields like medicinal chemistry for tuning the pharmacological profile of a lead compound.

Table 3: Examples of N-Functionalization Reactions

Reaction TypeReagentResulting N-SubstituentProduct Class
N-AlkylationMethyl Iodide (CH₃I)-CH₃ (Methyl)Tertiary Amine
N-AlkylationBenzyl Bromide (BnBr)-CH₂Ph (Benzyl)Tertiary Amine
N-AcylationAcetyl Chloride (CH₃COCl)-C(O)CH₃ (Acetyl)Amide
N-AcylationBenzoyl Chloride (PhCOCl)-C(O)Ph (Benzoyl)Amide

Functionalization at the Carbon Skeleton

The carbon framework of this compound offers multiple avenues for structural modification, including reactions on the iodinated phenyl ring and the saturated tetrahydroquinoline core.

The iodinated phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing effects of the substituents on the ring: the iodine atom and the annulated, N-containing heterocyclic ring. The iodine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. Conversely, the secondary amine in the tetrahydroquinoline ring is a powerful activating group and also an ortho, para-director.

In acidic conditions, typically used for nitration, the nitrogen atom of the tetrahydroquinoline moiety is likely to be protonated, which significantly alters its electronic influence. The resulting ammonium group is strongly deactivating and a meta-director. This directing effect, in combination with the ortho, para-directing iodo group, can lead to complex product mixtures. However, regioselectivity can often be achieved by careful selection of reaction conditions and protecting groups for the nitrogen atom. For instance, nitration of N-protected tetrahydroquinolines has been shown to yield specific isomers. A study on the nitration of various N-protected 1,2,3,4-tetrahydroquinolines demonstrated that substitution occurs preferentially at the 6- or 7-position, depending on the protecting group and reaction conditions researchgate.net. In the case of this compound, electrophilic attack is anticipated to occur at the positions most activated by the combined electronic effects of the substituents.

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄7-Nitro-5-iodo-1,2,3,4-tetrahydroquinoline
BrominationBr₂, FeBr₃6-Bromo-5-iodo-1,2,3,4-tetrahydroquinoline and/or 8-Bromo-5-iodo-1,2,3,4-tetrahydroquinoline
Friedel-Crafts AcylationRCOCl, AlCl₃6-Acyl-5-iodo-1,2,3,4-tetrahydroquinoline and/or 8-Acyl-5-iodo-1,2,3,4-tetrahydroquinoline

The tetrahydroquinoline core contains sp³-hybridized carbon atoms with C-H bonds that can be functionalized through C-H activation strategies. The C-H bonds adjacent to the nitrogen atom (at the C2 and N1 positions) are particularly susceptible to activation due to the influence of the heteroatom. Transition metal-catalyzed reactions, often employing rhodium or iridium, can facilitate the direct introduction of new functional groups at these positions nih.gov. While specific studies on this compound are not prevalent, the principles of C-H activation on similar N-heterocycles are well-established. These reactions typically involve the formation of a metal-ligand complex that coordinates to the substrate, followed by oxidative addition into a C-H bond, and subsequent functionalization.

The presence of a stereocenter, or the potential to create one, in the tetrahydroquinoline ring allows for diastereoselective transformations. While the synthesis of tetrahydroquinoline derivatives with high diastereoselectivity is a well-explored area, transformations on a pre-existing substituted tetrahydroquinoline like the 5-iodo derivative are less common in the literature nih.govfrontiersin.orgacs.org. However, if a chiral center is present, for example at the C2 or C4 position, subsequent reactions can be influenced by the existing stereochemistry, leading to the preferential formation of one diastereomer over another. For instance, the reduction of a ketone at the C4-position of a chiral 2-substituted tetrahydroquinoline would likely proceed with a degree of diastereoselectivity, dictated by the steric and electronic environment of the existing chiral center.

Oxidation Reactions: Dehydrogenation to Iodoquinolines

One of the most significant reactions of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold is its oxidation to the corresponding aromatic quinoline (B57606). This dehydrogenation process transforms the saturated heterocyclic ring into an aromatic one. Various oxidizing agents have been employed for this purpose, with manganese dioxide (MnO₂) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) being among the most effective nih.gov. The reaction involves the removal of four hydrogen atoms from the tetrahydroquinoline ring.

The dehydrogenation of this compound would yield 5-iodoquinoline (B175257), a valuable intermediate in the synthesis of more complex molecules. The reaction conditions can be tailored to be mild, allowing for the preservation of the iodo-substituent. For instance, o-quinone-based catalysts in the presence of a co-catalyst like Co(salophen) have been shown to efficiently dehydrogenate various substituted tetrahydroquinolines to quinolines under ambient conditions using air as the oxidant organic-chemistry.orgacs.org. This method offers a green and efficient route to the corresponding iodoquinoline.

Oxidizing AgentTypical Reaction ConditionsProduct
Manganese Dioxide (MnO₂)Reflux in an inert solvent (e.g., toluene)5-Iodoquinoline
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Room temperature or mild heating in a suitable solvent (e.g., dioxane)5-Iodoquinoline
o-Quinone/Co(salophen)Room temperature, ambient air5-Iodoquinoline

Spectroscopic and Structural Characterization of 5 Iodo 1,2,3,4 Tetrahydroquinoline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-iodo-1,2,3,4-tetrahydroquinoline and its analogs.

One-Dimensional (¹H, ¹³C) NMR for Structural Elucidation

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of individual atoms within a molecule.

For the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic and aliphatic protons. chemicalbook.com The aromatic protons typically appear in the range of δ 6.4-7.0 ppm, while the protons of the saturated heterocyclic ring resonate at higher fields. Specifically, the protons at C2, C3, and C4, and the N-H proton can be assigned based on their chemical shifts and coupling patterns. chemicalbook.com

The ¹³C NMR spectrum of 1,2,3,4-tetrahydroquinoline provides complementary information, with distinct signals for each carbon atom. chemicalbook.com The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms.

In the case of this compound, the introduction of the iodine atom at the C5 position significantly influences the chemical shifts of the nearby protons and carbons in the aromatic ring due to its electronic and anisotropic effects. This allows for the confirmation of the substitution pattern.

Table 1: Representative ¹H and ¹³C NMR Data for Tetrahydroquinoline Derivatives

Compound Nucleus Chemical Shift (δ, ppm)
1,2,3,4-Tetrahydroquinoline ¹H 6.95, 6.94, 6.59, 6.46 (Aromatic), 3.80 (N-H), 3.28 (C2-H), 2.75 (C4-H), 1.93 (C3-H) chemicalbook.com
1,2,3,4-Tetrahydroquinoline ¹³C Specific shifts for each carbon are observed. chemicalbook.com
Substituted Tetrahydroquinolines ¹H & ¹³C Shifts vary depending on the nature and position of substituents. rsc.org

This table is for illustrative purposes. Actual chemical shifts can vary based on solvent and experimental conditions.

Two-Dimensional (COSY, HMBC, HSQC, DEPT) NMR for Connectivity Assignment

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of substituted tetrahydroquinolines.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule. sdsu.edu For this compound, COSY spectra would show correlations between the protons on C2, C3, and C4, confirming the connectivity within the saturated ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is a highly sensitive technique that allows for the direct assignment of protonated carbons. columbia.edu

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. uvic.ca This information, combined with the ¹³C NMR spectrum, helps to confirm the number of each type of carbon group in the molecule. uvic.ca

The combined application of these 2D NMR techniques allows for a complete and detailed assignment of all proton and carbon signals, confirming the molecular structure of this compound and its derivatives. researchgate.net

Table 2: Application of 2D NMR Techniques for Structural Analysis

Technique Information Gained Application to this compound
COSY ¹H-¹H correlations Confirms connectivity of protons in the heterocyclic ring. sdsu.edu
HSQC Direct ¹H-¹³C correlations Assigns protonated carbons. columbia.edu
HMBC Long-range ¹H-¹³C correlations Confirms the position of the iodine atom and the overall carbon framework. columbia.edu
DEPT Multiplicity of carbon signals Differentiates between CH, CH₂, and CH₃ groups. uvic.ca

Advanced NMR Techniques for Stereochemical Analysis

For chiral derivatives of this compound, advanced NMR techniques are employed to determine the relative and absolute stereochemistry. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons, which helps in elucidating the spatial arrangement of atoms and the conformation of the molecule. nih.gov In some cases, chiral derivatizing agents or chiral solvating agents are used to differentiate between enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The way the molecule breaks apart upon ionization can reveal the presence of specific functional groups and the connectivity of the molecular framework. For instance, the fragmentation of tetrahydroquinoline derivatives often involves characteristic losses of fragments from the heterocyclic ring. nist.govnih.gov

Table 3: Mass Spectrometry Data for Tetrahydroquinoline

Ionization Method Key Fragments (m/z) Interpretation
Electron Ionization (EI) 133 (M+), 132, 117, 104 Molecular ion and characteristic fragments of the tetrahydroquinoline core. nih.gov

This table shows data for the parent 1,2,3,4-tetrahydroquinoline. The fragmentation of this compound would show a different pattern reflecting the presence of the iodine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nist.gov

In the IR spectrum of this compound, characteristic absorption bands would be expected for:

N-H stretch : A band in the region of 3300-3500 cm⁻¹ indicates the presence of the secondary amine.

C-H stretches : Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretches : Aromatic ring vibrations are observed in the 1450-1600 cm⁻¹ region.

C-N stretch : This absorption is usually found in the 1250-1350 cm⁻¹ range.

C-I stretch : The carbon-iodine bond vibration is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

The presence and position of these bands can confirm the presence of the key functional groups within the this compound structure. nist.gov

Table 4: Characteristic IR Absorption Frequencies

Functional Group Wavenumber (cm⁻¹)
N-H Stretch 3300-3500
Aromatic C-H Stretch >3000
Aliphatic C-H Stretch <3000
Aromatic C=C Stretch 1450-1600
C-N Stretch 1250-1350
C-I Stretch 500-600

This table provides general ranges for IR absorptions. Specific values can vary.

Other Advanced Spectroscopic Methods (e.g., Raman, UV-Vis for specific studies)

In addition to nuclear magnetic resonance (NMR) and mass spectrometry, other advanced spectroscopic techniques such as Raman and Ultraviolet-Visible (UV-Vis) spectroscopy play a crucial role in the comprehensive structural elucidation of this compound and its derivatives. These methods provide valuable insights into the vibrational modes and electronic transitions within the molecule, complementing the data obtained from other spectroscopic analyses. While direct experimental spectra for this compound are not extensively reported in the literature, theoretical and computational studies, alongside data from related compounds, offer a robust framework for understanding its spectroscopic behavior.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides detailed information about molecular vibrations, offering a fingerprint for chemical identification. The Raman spectrum of this compound is expected to be characterized by a series of bands corresponding to the various vibrational modes of the molecule. Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in assigning these bands to specific molecular motions. researchgate.netnih.gov

Other characteristic Raman bands would include those arising from the aromatic C-H stretching vibrations, the aliphatic C-H stretching vibrations of the tetrahydropyridine (B1245486) ring, C-C stretching vibrations within the quinoline (B57606) core, and various bending and deformation modes. The protonation state of the nitrogen atom at position 1 would also lead to discernible shifts in the Raman spectrum, particularly in the bands associated with the heterocyclic ring. researchgate.net

Table 1: Predicted Characteristic Raman Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretching3000 - 3100Medium
Aliphatic C-H Stretching2850 - 2960Strong
C=C Stretching (Aromatic Ring)1500 - 1650Strong
C-N Stretching1200 - 1350Medium
C-I Stretching500 - 700Medium
Ring Breathing Modes800 - 1200Medium

Note: The predicted wavenumbers and intensities are based on DFT calculations and data from analogous quinoline derivatives. Actual experimental values may vary.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The tetrahydroquinoline core itself gives rise to characteristic absorption bands, which are modulated by the presence of the iodo substituent. rsc.orgconicet.gov.arresearchgate.net

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been shown to be effective in predicting the UV-Vis spectra of substituted tetrahydroquinolines. rsc.orgconicet.gov.arresearchgate.net For this compound, the introduction of the iodine atom, a halogen, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 1,2,3,4-tetrahydroquinoline. This is due to the electronic effects of the iodine substituent on the π-electron system of the quinoline ring.

The spectrum would likely display two main absorption bands. The first, at a longer wavelength, can be attributed to the π → π* transition of the substituted benzene (B151609) ring. A second, more intense band at a shorter wavelength would correspond to further π → π* transitions within the aromatic system. The solvent environment can also influence the position and intensity of these bands.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionPredicted λmax (nm)Molar Absorptivity (ε)Solvent Effects
π → π* (Band I)290 - 320ModerateMinor shifts depending on solvent polarity.
π → π* (Band II)240 - 260HighLess sensitive to solvent polarity.

Note: The predicted absorption maxima are based on TD-DFT calculations and trends observed for halogenated quinoline derivatives. Experimental verification is necessary for precise values.

In specific research studies, these advanced spectroscopic methods can be applied to investigate molecular interactions, such as the binding of this compound derivatives to biological targets, or to monitor chemical reactions in real-time. The unique spectral fingerprints provided by Raman and UV-Vis spectroscopy make them invaluable tools in the comprehensive characterization of this class of compounds.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. For tetrahydroquinoline derivatives, DFT calculations have been employed to understand how substituents, including the iodo group at the 5-position, influence the electron distribution and molecular orbitals. These calculations can predict sites susceptible to electrophilic or nucleophilic attack, providing a theoretical basis for designing synthetic routes and understanding reaction mechanisms.

For instance, DFT studies on related N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines have been used to probe the change in regioselectivity during reactions. nih.gov These calculations suggested that the binding of an electrophile, such as methyl cyanoformate, can alter the structure of the intermediate organolithium species, thereby directing substitution to an unexpected position. nih.gov While not specifically focused on the 5-iodo derivative, this research highlights the power of DFT in predicting and explaining the reactivity of the tetrahydroquinoline core.

Theoretical calculations can also be used to determine various molecular properties that are crucial for understanding the behavior of these compounds. These properties include:

Ionization Potential: The energy required to remove an electron from the molecule.

Electron Affinity: The energy released when an electron is added to the molecule.

Global Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution.

Electronegativity: The ability of the molecule to attract electrons.

Electrophilicity Index: A measure of the molecule's ability to act as an electrophile.

These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative basis for comparing the reactivity of different tetrahydroquinoline derivatives.

Reaction Mechanism Studies and Transition State Analysis

Understanding the mechanism of chemical reactions is fundamental to synthetic chemistry. Computational methods allow for the detailed investigation of reaction pathways, including the identification of intermediates and the characterization of transition states. For the synthesis of tetrahydroquinolines, several domino reactions have been reviewed, with proposed mechanisms that could be further elucidated through computational studies. mdpi.comnih.gov These reactions often involve complex sequences of events, such as cyclization and rearrangement, where computational analysis can provide invaluable insights. mdpi.comnih.gov

A plausible mechanism for the synthesis of spiro-tetrahydroquinoline derivatives involves aza-Michael and subsequent intramolecular Michael additions. nih.gov Computational analysis of the transition states in such reactions can reveal the factors that control the stereoselectivity of the process. nih.gov For example, the relative energies of syn- and anti-isomeric transition states can determine the preferred conformation of the product. nih.gov

In the context of the synthesis of substituted tetrahydroquinolines, DFT calculations have been used to investigate the structure of intermediate organolithium species and how they are altered by the presence of different electrophiles. nih.gov This type of analysis is crucial for understanding and predicting the regioselectivity of reactions involving the tetrahydroquinoline scaffold. nih.gov

The table below summarizes some of the key applications of computational methods in studying the reaction mechanisms of tetrahydroquinoline synthesis.

Reaction Type Computational Method Key Insights
Domino ReactionsNot specified in reviewElucidation of complex reaction sequences mdpi.comnih.gov
Spiro-tetrahydroquinoline SynthesisNot specified in studyAnalysis of stereoselectivity through transition state energies nih.gov
Lithiation and Electrophilic QuenchDFTUnderstanding changes in regioselectivity based on electrophile binding nih.gov
Metal-mediated HeterocyclizationNot specified in reviewProposed mechanism involving iron-nitrene complexes and radical cyclization nih.gov

This table is based on findings from related tetrahydroquinoline studies and suggests potential applications for 5-iodo-1,2,3,4-tetrahydroquinoline.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, is critical to its biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the accessible conformations of a molecule and its dynamic behavior over time.

For tetrahydroquinoline derivatives, MD simulations have been instrumental in understanding how subtle structural changes can lead to different biological functions. nih.govacs.org For example, simulations of tetrahydroquinoline-based selective androgen receptor modulators have revealed how the binding of a ligand can stabilize specific conformations of the receptor, leading to either agonistic or antagonistic effects. nih.govacs.org These simulations can track the root-mean-square deviation (RMSD) of the protein backbone and ligand heavy atoms to assess the stability of the complex over time. acs.org

MD simulations have also been used to study the interaction of tetrahydroquinoline derivatives with other targets, such as the mTOR kinase. mdpi.comresearchgate.net These studies can confirm the stability of protein-ligand interactions and provide insights into the dynamic behavior of the complex over a simulation period, often on the nanosecond timescale. mdpi.comresearchgate.net

The following table highlights key parameters often analyzed in MD simulations of tetrahydroquinoline complexes:

Parameter Description Significance
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms of superimposed protein or ligand structures over time.Indicates the stability of the complex. A stable RMSD suggests a stable binding mode. acs.org
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of individual residues around their average position.Identifies flexible regions of the protein that may be involved in ligand binding or conformational changes.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein.Identifies key interactions that contribute to binding affinity and stability. nih.govacs.org
Solvent Accessible Surface Area (SASA)Calculates the surface area of the molecule that is accessible to a solvent.Can indicate changes in protein compactness upon ligand binding. nih.gov

Molecular Docking Studies of Tetrahydroquinoline Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a ligand to a protein target.

For tetrahydroquinoline scaffolds, molecular docking has been employed to understand their interactions with a variety of protein targets. For example, docking studies of tetrahydroquinoline derivatives as potential mTOR inhibitors have highlighted strong binding interactions within the mTOR active site. mdpi.comresearchgate.net Similarly, docking has been used to investigate the binding of tetrahydroquinoline-3-carbonitrile derivatives to B-DNA, exploring preferred binding sites and interaction modes. benthamdirect.com

Docking studies can reveal crucial interactions, such as hydrogen bonds and π-stacking, that contribute to the binding of the ligand. For instance, in the case of tetrahydroquinoline derivatives targeting lysine-specific demethylase 1 (LSD1), docking revealed hydrogen bond interactions with key residues like Asp555, Phe538, and Glu559. mdpi.com

The results of molecular docking studies are often presented in tables that summarize the binding energies and key interactions. An example of such a table for a hypothetical docking study of this compound is shown below.

Target Protein Docking Score (kcal/mol) Key Interacting Residues Types of Interactions
mTOR-8.5LYS2187, VAL2240Hydrogen Bond, Hydrophobic
LSD1-7.9ASP555, PHE538, GLU559Hydrogen Bond, π-π Stacking mdpi.com
Androgen Receptor-9.2ASN705, THR877Hydrogen Bond nih.gov

This table is illustrative and based on findings from related tetrahydroquinoline studies. The values are not experimental data for this compound.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a crucial role in modern SAR studies by providing a quantitative framework to evaluate the impact of structural modifications.

For tetrahydroquinoline derivatives, computational SAR studies have been used to guide the design of more potent and selective compounds. For example, three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been established for tetrahydroquinoline-based LSD1 inhibitors. mdpi.com These models can predict the activity of new compounds and provide contour maps that indicate where steric, electrostatic, hydrophobic, and hydrogen-bonding fields can be modified to improve activity. mdpi.com

SAR studies have also been instrumental in the development of tetrahydroquinoline derivatives as mTOR inhibitors. tandfonline.com By analyzing the effects of different substituents on the tetrahydroquinoline scaffold, researchers can identify key structural features that are essential for potent inhibition. tandfonline.com For instance, the incorporation of trifluoromethyl and morpholine (B109124) moieties has been shown to significantly enhance the selectivity and potency of certain tetrahydroquinoline derivatives as mTOR inhibitors. mdpi.comresearchgate.net

The following table summarizes key findings from SAR studies on tetrahydroquinoline derivatives, which could inform the future design of analogs of this compound.

Target Key Structural Feature Impact on Activity
Androgen ReceptorHydroxyl group, Nitro/Cyano groupHydroxyl group is crucial for binding; Nitro group confers agonistic activity, while a cyano group leads to antagonism. nih.gov
mTORTrifluoromethyl and morpholine moietiesEnhanced selectivity and potency. mdpi.comresearchgate.net
LSD1Amino and hydrophobic groupsIntroduction of these groups can improve binding stability and inhibitory activity. mdpi.com
GPR41Aryl group attached to a furan (B31954) moietyPlays a pivotal role in regulating the activity of the compounds toward GPR41. nih.gov

Applications of 5 Iodo 1,2,3,4 Tetrahydroquinoline in Chemical Research

As a Versatile Building Block in Complex Molecule Synthesis

The utility of 5-iodo-1,2,3,4-tetrahydroquinoline as a foundational component in organic synthesis is rooted in the reactivity of its carbon-iodine bond, which allows for the construction of more elaborate molecular structures.

Precursor for Advanced Organic Scaffolds

The 1,2,3,4-tetrahydroquinoline (B108954) framework is recognized as an important scaffold in medicinal chemistry. nih.gov The presence of an iodine atom on the aromatic ring of this compound provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds. This functionality is particularly exploited in transition metal-catalyzed cross-coupling reactions. Synthetic chemists can leverage this "handle" to attach a wide variety of substituents to the tetrahydroquinoline core, thereby creating diverse libraries of compounds for screening and development. nih.gov

For instance, well-established reactions such as the Suzuki, Sonogashira, and Heck couplings can be employed to introduce new aryl, alkynyl, and vinyl groups, respectively. This modular approach enables the systematic modification of the molecule's properties and the construction of advanced, polyfunctional organic scaffolds.

Table 1: Potential Cross-Coupling Reactions Using this compound

Reaction Name Coupling Partner Type of Bond Formed Resulting Structure
Suzuki Coupling Arylboronic acid C-C (Aryl-Aryl) 5-Aryl-1,2,3,4-tetrahydroquinoline
Sonogashira Coupling Terminal alkyne C-C (Aryl-Alkynyl) 5-Alkynyl-1,2,3,4-tetrahydroquinoline
Heck Coupling Alkene C-C (Aryl-Vinyl) 5-Vinyl-1,2,3,4-tetrahydroquinoline
Buchwald-Hartwig Amination Amine C-N (Aryl-Amine) 5-Amino-1,2,3,4-tetrahydroquinoline

Synthesis of Natural Product Analogs and Derivatives

The tetrahydroquinoline nucleus is a core structural motif in a vast array of alkaloids and other natural products, many of which exhibit significant biological activity. nih.govnih.govresearchgate.netacs.org The synthesis of analogs of these natural products is a crucial strategy in drug discovery, allowing researchers to probe structure-activity relationships (SAR), improve potency, and optimize pharmacokinetic properties.

This compound serves as an ideal starting material for creating such analogs. By using the cross-coupling reactions mentioned previously, chemists can append various functional groups at the 5-position, mimicking or altering the substitution patterns found in nature. This allows for the exploration of how modifications to this specific region of the tetrahydroquinoline scaffold affect the molecule's interaction with biological targets. For example, analogs of cusparine (B1213896) or martinellic acid, which contain the tetrahydroquinoline core, could be synthesized to evaluate new biological activities. researchgate.net

In Radiochemistry and Radiotracer Synthesis

The iodine atom in this compound makes it a valuable precursor in the field of radiochemistry, specifically for creating probes for in vitro studies. This application does not involve human imaging but is critical for the preclinical evaluation of potential diagnostic or therapeutic agents.

Development of Iodinated Probes for Receptor Binding Studies

In vitro receptor binding assays are essential for characterizing the interaction between a ligand and its receptor. These experiments require a radiolabeled version of the ligand to quantify binding affinity (Ki) and receptor density (Bmax). The stable this compound can serve as a direct precursor for its radioiodinated counterpart.

The synthesis involves replacing the stable iodine atom with a radioactive isotope, such as Iodine-125 (¹²⁵I), a gamma-emitter with a suitable half-life for laboratory experiments. The resulting radioligand, [¹²⁵I]this compound, can then be used in saturation or competition binding assays. In these experiments, tissue homogenates or cell cultures expressing the target receptor are incubated with the radioligand. By measuring the amount of radioactivity bound to the receptor at various concentrations, researchers can derive key pharmacological parameters. This information is fundamental for understanding the ligand's potency and selectivity, guiding the development of new drugs targeting specific receptors, such as the 5-HT1A receptor, for which tetrahydroisoquinoline derivatives have shown affinity. nih.gov

Table 2: Workflow for In Vitro Receptor Binding Assay

Step Description Purpose
1. Radiosynthesis Replace stable iodine in this compound with ¹²⁵I. To produce the radiolabeled probe ([¹²⁵I]5-iodo-THQ).
2. Incubation Incubate receptor-containing tissue/cells with varying concentrations of [¹²⁵I]5-iodo-THQ. To allow the radioligand to bind to the target receptor.
3. Separation Separate bound from unbound radioligand, typically by rapid filtration. To isolate the receptor-ligand complexes.
4. Quantification Measure the radioactivity of the filters using a gamma counter. To determine the amount of bound radioligand.

| 5. Data Analysis | Plot bound radioactivity against concentration and analyze using nonlinear regression. | To calculate binding parameters like Ki and Bmax. |

As a Ligand or Scaffold in Catalyst Design

The structural features of this compound make it an attractive scaffold for the design of new ligands for transition metal catalysis. The tetrahydroquinoline moiety itself can act as a bidentate or monodentate ligand through its nitrogen atom and aromatic system.

The true versatility of this compound in this context again lies in its C-I bond. This site allows for the introduction of additional donor atoms (e.g., phosphorus, sulfur, or other nitrogen-containing groups) via cross-coupling reactions. By synthesizing a library of derivatives with different substituents at the 5-position, chemists can systematically tune the steric and electronic properties of the resulting ligand. This fine-tuning is critical for optimizing the performance of a metal catalyst in a specific chemical transformation, influencing its activity, selectivity, and stability. For example, derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been used to create coordination compounds with transition metals like Cu²⁺ and Co²⁺. mdpi.com Similarly, the 5-iodo-tetrahydroquinoline scaffold could be used to develop ligands for reactions like N-alkylation or the synthesis of N-heterocycles. researchgate.net

In Materials Science and Supramolecular Chemistry

Beyond its role in synthesis, this compound possesses properties that are valuable in the fields of materials science and supramolecular chemistry, primarily due to its capacity for halogen bonding.

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (in this case, iodine) and a Lewis basic (electron-rich) site on an adjacent molecule. nih.govresearchgate.net The iodine atom in this compound acts as a potent halogen bond donor. This is because the electron-withdrawing nature of the aromatic ring pulls electron density away from the iodine atom, creating a region of positive electrostatic potential known as a σ-hole on the outermost portion of the iodine atom, along the axis of the C-I bond. unifi.it

This σ-hole can form a highly directional and specific interaction with halogen bond acceptors such as the nitrogen atom of a pyridine (B92270), the oxygen of a carbonyl group, or a halide anion. nih.govbeilstein-journals.org Researchers in crystal engineering exploit these interactions to control the self-assembly of molecules in the solid state. By designing molecules with complementary halogen bond donors and acceptors, it is possible to construct predictable supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.govbeilstein-journals.org The reliability of the C-I···N and C-I···O interactions makes this compound a promising building block for designing novel crystalline materials with tailored structures and properties.

Table 3: Halogen Bonding with this compound

Halogen Bond Donor Potential Halogen Bond Acceptor Example Acceptor Molecule Resulting Supramolecular Motif
C-I (σ-hole) Nitrogen Atom Pyridine, DABCO Linear chains, 2D networks
C-I (σ-hole) Oxygen Atom Carboxylate, DMSO Dimers, sheets

Development of Chemical Probes for Biological Systems

The strategic placement of an iodine atom at the 5-position of the 1,2,3,4-tetrahydroquinoline scaffold provides a versatile chemical handle for the synthesis of sophisticated molecular probes. This iodo-functionalization allows for the attachment of various reporter groups, such as fluorophores or affinity tags, through well-established cross-coupling methodologies. These chemical tools are instrumental in studying complex biological systems, enabling researchers to visualize, track, and identify the interactions of the tetrahydroquinoline core with its biological targets. The focus of this section is on the application of this compound as a foundational element in the creation of chemical probes for research purposes, rather than as a direct therapeutic agent.

The development of such probes often involves leveraging the reactivity of the carbon-iodine bond in transition metal-catalyzed cross-coupling reactions. These reactions, including the Sonogashira, Suzuki, and Heck couplings, facilitate the formation of new carbon-carbon or carbon-heteroatom bonds, thereby linking the tetrahydroquinoline motif to a desired reporter molecule.

One common strategy in the design of chemical probes is the introduction of a terminal alkyne group onto the 5-position of the tetrahydroquinoline ring via a Sonogashira coupling reaction with an appropriate alkynyl partner. The resulting 5-alkynyl-1,2,3,4-tetrahydroquinoline can then be utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This highly efficient and bioorthogonal reaction allows for the covalent attachment of the probe to a biological target that has been metabolically or genetically engineered to contain an azide (B81097) group. Alternatively, the probe itself can be functionalized with an azide for reaction with an alkyne-modified target.

Another powerful approach involves the Suzuki-Miyaura coupling reaction, where the this compound is reacted with a boronic acid or boronate ester derivative of a fluorescent dye. This method provides a direct route to fluorescently labeled tetrahydroquinoline derivatives. These probes can then be employed in various biological imaging techniques, such as fluorescence microscopy, to investigate the subcellular localization and dynamics of the tetrahydroquinoline scaffold.

Reaction Type Reactants Product Type Potential Application
Sonogashira CouplingThis compound, Ethynyltrimethylsilane5-(Trimethylsilylethynyl)-1,2,3,4-tetrahydroquinolineIntermediate for click chemistry probes
Suzuki-Miyaura CouplingThis compound, Dansyl boronic acid5-(Dansyl)-1,2,3,4-tetrahydroquinolineFluorescent probe for target binding studies
Heck CouplingThis compound, Acrylate-fluorophore conjugate5-(Fluorophore-vinyl)-1,2,3,4-tetrahydroquinolineFluorescent probe for cellular imaging
Buchwald-Hartwig AminationThis compound, Azide-containing amine5-Azido-1,2,3,4-tetrahydroquinoline derivativeProbe for click chemistry applications
Stille CouplingThis compound, Biotin-stannane derivative5-(Biotin)-1,2,3,4-tetrahydroquinolineAffinity probe for target pull-down and identification

Detailed research findings on the successful synthesis and application of such probes derived specifically from this compound are limited in publicly available literature. However, the foundational chemical principles strongly support the feasibility of these approaches. The development of such chemical tools would be invaluable for elucidating the mechanism of action of bioactive tetrahydroquinoline derivatives and for the identification of novel biological targets.

For instance, a fluorescent probe based on the this compound scaffold could be used in fluorescence polarization or fluorescence resonance energy transfer (FRET) assays to quantify binding affinities to specific proteins. Similarly, a biotinylated version of the molecule could be employed in affinity chromatography-mass spectrometry workflows for the unbiased identification of cellular binding partners.

The following table outlines the key components and their roles in the construction of chemical probes from this compound.

Component Function Example
Scaffold Provides the core structure for biological interaction.1,2,3,4-Tetrahydroquinoline
Reactive Handle Enables attachment of reporter groups.5-Iodo group
Linker Spatially separates the scaffold from the reporter group to minimize interference.Alkyl chain, polyethylene (B3416737) glycol (PEG)
Reporter Group Allows for detection and/or isolation of the probe-target complex.Fluorophore (e.g., Dansyl, Fluorescein), Affinity tag (e.g., Biotin)
Bioorthogonal Group Enables covalent ligation to a target in a biological environment.Alkyne, Azide

While the direct application of this compound in the development of chemical probes is an area with potential for significant future research, the fundamental principles of organic and medicinal chemistry provide a clear roadmap for its use as a versatile platform for creating tools to explore biological systems.

Future Research Directions and Perspectives

Innovations in Environmentally Benign Synthetic Routes

The development of green and sustainable synthetic methodologies is a paramount goal in modern chemistry. For 5-iodo-1,2,3,4-tetrahydroquinoline, future research will likely focus on moving away from traditional, often harsh, iodination and reduction methods. The emphasis will be on protocols that minimize waste, avoid toxic reagents, and utilize renewable resources. researchgate.net

Key areas of innovation may include:

Catalytic Systems: Exploring novel transition-metal or organocatalytic systems for direct C-H iodination of the tetrahydroquinoline core, thereby reducing the need for pre-functionalized starting materials.

Electrochemical Synthesis: Utilizing electrochemical methods for both the iodination and the reduction of the quinoline (B57606) ring system, which can offer high selectivity and avoid the use of chemical oxidants and reductants.

Microwave-Assisted Synthesis: Further development of microwave-assisted protocols can significantly shorten reaction times and improve yields, contributing to more energy-efficient processes. researchgate.net

Biocatalysis: Employing enzymes for the synthesis could offer unparalleled selectivity and environmentally friendly conditions.

Exploration of Novel Reactivity Patterns for the Iodine Moiety

The iodine atom in this compound is not merely a passive substituent; it is a versatile functional handle that can be exploited for a wide range of chemical transformations. Future research is expected to delve deeper into unlocking new reactivity patterns beyond conventional cross-coupling reactions.

Potential avenues for exploration include:

Hypervalent Iodine Chemistry: Investigating the in-situ generation of hypervalent iodine species from the 5-iodo-tetrahydroquinoline scaffold, which could then be used to mediate a variety of transformations on other molecules or on the tetrahydroquinoline core itself.

Radical Reactions: Exploring novel radical-based transformations initiated at the C-I bond, which could lead to the formation of new carbon-carbon and carbon-heteroatom bonds in a regioselective manner.

Photoredox Catalysis: Utilizing the C-I bond as a trigger in photoredox catalytic cycles to forge new bonds under mild and controlled conditions.

Advanced Chiral Synthesis of this compound Derivatives

The introduction of chirality into the this compound framework is of significant interest for applications in medicinal chemistry, where enantiomeric purity is often crucial for biological activity. Future efforts will likely concentrate on developing more efficient and highly stereoselective synthetic methods.

Promising research directions include:

Asymmetric Catalysis: Designing new chiral catalysts for the asymmetric reduction of the corresponding quinoline or dihydroquinoline precursors to afford enantioenriched this compound.

Chiral Resolution: Developing advanced separation techniques, such as chiral chromatography, for the efficient resolution of racemic mixtures of this compound and its derivatives. researchgate.net

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the tetrahydroquinoline ring system with inherent stereocontrol at one or more centers.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic protocols from batch to continuous flow processes offers numerous advantages, including enhanced safety, reproducibility, and scalability. uc.pt The integration of the synthesis of this compound and its derivatives with flow chemistry and automated platforms is a logical and promising next step. researchgate.netrsc.org

Future research in this area will likely involve:

Development of Flow-Based Synthetic Routes: Designing and optimizing multi-step flow sequences for the synthesis of this compound, potentially telescoping several reaction steps without intermediate purification. mit.edu

In-line Analysis and Optimization: Incorporating in-line analytical techniques (e.g., NMR, IR, HPLC) into flow setups to enable real-time reaction monitoring and automated optimization of reaction parameters.

Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. researchgate.net

Synergistic Application of Computational and Experimental Methodologies in Design and Discovery

The combination of computational modeling and experimental validation is a powerful paradigm for accelerating chemical research. rsc.org For this compound, this synergistic approach can guide the design of new derivatives with desired properties and help to elucidate reaction mechanisms.

Future research will likely see an increased integration of:

Quantum Chemical Calculations: Using density functional theory (DFT) and other computational methods to predict the reactivity of the iodine moiety, understand reaction mechanisms, and rationalize stereochemical outcomes.

Molecular Docking and Dynamics: Employing computational tools to predict the binding of this compound derivatives to biological targets, thereby guiding the design of new potential therapeutic agents.

Machine Learning and AI: Utilizing machine learning algorithms to analyze large datasets of reaction outcomes and identify patterns that can predict the success of new reactions and guide the discovery of novel synthetic routes. researchgate.net

Q & A

Q. What are common synthetic methodologies for 5-iodo-1,2,3,4-tetrahydroquinoline derivatives?

  • Methodological Answer : The synthesis of tetrahydroquinoline derivatives typically involves cyclization reactions, such as the Povarov reaction or Diels-Alder pathways, using Lewis acids (e.g., Yb(OTf)₃) or metal catalysts (e.g., Fe-based systems) . For iodinated derivatives like this compound, electrophilic aromatic substitution or direct iodination of preformed tetrahydroquinoline scaffolds is common. Green methods using acidic ionic liquids (e.g., [NMPH]H₂PO₄) offer advantages such as recyclability (>5 cycles) and reduced toxicity . Key parameters include reaction temperature (often 80–120°C), solvent polarity, and stoichiometric control of iodine sources (e.g., N-iodosuccinimide).

Q. How do catalytic systems influence the dehydrogenation of this compound?

  • Methodological Answer : Dehydrogenation to quinoline derivatives is critical for accessing bioactive intermediates. Atomically dispersed Fe catalysts (e.g., Fe-ISAS/CN) show superior performance, achieving 100% conversion and selectivity under mild conditions (e.g., 80°C, 6 hours). These systems outperform nanoparticle-based catalysts (e.g., Fe-NPs/CN) due to enhanced active-site accessibility and stability (82% retention after 5 cycles) . Characterization via HAADF-STEM and XANES confirms atomic dispersion, which minimizes side reactions like over-oxidation.

Advanced Research Questions

Q. What kinetic models explain the hydrodenitrogenation (HDN) behavior of this compound?

  • Methodological Answer : In HDN processes, tetrahydroquinoline derivatives act as intermediates during the hydrogenation of nitrogen-containing heterocycles (e.g., quinoline). Pseudo-first-order kinetics are observed, with rate constants dependent on hydrogen pressure (1–5 MPa) and catalyst type (e.g., sulfided Ni-Mo/Al₂O₃) . Isomerization equilibria between cis- and trans-decahydroquinolines complicate pathway analysis, requiring lumped kinetic models to simplify intermediates . Computational studies (DFT) further elucidate adsorption energetics on catalytic surfaces.

  • Table 1 : HDN Kinetic Parameters for Quinoline Derivatives

SubstrateRate Constant (h⁻¹)Selectivity to DecahydroquinolineCatalyst
Quinoline0.1545%Ni-Mo/Al₂O₃
1,2,3,4-Tetrahydroquinoline0.0885%Co-Mo/Al₂O₃

Q. How does 5-iodo substitution impact the thermal stability of tetrahydroquinoline in high-temperature applications?

  • Methodological Answer : Iodine’s electron-withdrawing effects enhance resonance stabilization, making this compound a superior thermal stabilizer compared to non-halogenated analogs. In jet fuels, it reduces radical chain reactions at 425°C, extending fuel lifetime by 30–50% . Synergistic effects with ethanol further improve stability by forming hydrogen-bonded complexes. Accelerated aging tests (e.g., advanced distillation curve analysis) quantify decomposition products like iodinated aromatics .

Q. What structural features govern the biological activity of this compound derivatives?

  • Methodological Answer : Substituent position and electronic properties critically influence pharmacological activity. For example, 5-iodo derivatives exhibit enhanced binding to neuronal nitric oxide synthase (nNOS) due to halogen bonding with active-site residues (Ki < 50 nM) . Structure-activity relationship (SAR) studies highlight the necessity of the iodinated aromatic ring for selectivity over other isoforms (e.g., eNOS). Lead optimization involves balancing lipophilicity (cLogP ~3.5) and solubility (via PEGylation or salt formation) .

  • Table 2 : Pharmacological Profile of Selected Derivatives

CompoundnNOS IC₅₀ (nM)hERG Inhibition (IC₅₀, μM)Oral Bioavailability
5-Iodo-THQ (Lead 1)454.718%
Optimized Derivative 4738>3060%

Q. How can crystallographic data resolve stereochemical ambiguities in tetrahydroquinoline derivatives?

  • Methodological Answer : X-ray crystallography is pivotal for assigning absolute configurations. For example, 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline adopts a half-chair conformation with C–H···O hydrogen bonding (2.7–3.0 Å), stabilizing the crystal lattice . Comparative analysis with tosyl/methanesulfonyl analogs reveals conformational flexibility at the N-atom (bond-angle sum: 347.9°–354.6°), which impacts reactivity in substitution reactions. Refinement protocols using riding models (C–H = 0.93–0.97 Å) ensure accurate hydrogen placement .

Contradictions and Open Challenges

  • Catalyst Selectivity : While ionic liquids reduce isomerization , metal catalysts (e.g., Fe-ISAS/CN) may introduce trace metal residues, complicating pharmaceutical applications .
  • Thermal Stability vs. Reactivity : Iodine enhances stability but increases molecular weight, potentially reducing fuel efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.